1,3-Dimethylpyridin-2-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107971-05-1 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1,3-dimethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9(2)7(6)8/h3-5,8H,1-2H3 |
InChI Key |
DPEHCVJYXPATBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=N)C |
Canonical SMILES |
CC1=CC=CN(C1=N)C |
Synonyms |
2(1H)-Pyridinimine,1,3-dimethyl-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dimethylpyridin 2 Imine and Analogues
Condensation Reactions for Imine Formation from Pyridin-2-amines
The condensation of pyridin-2-amines with carbonyl compounds is a fundamental and widely employed strategy for the formation of pyridin-2-imines. This approach involves the reaction of a primary amine on the pyridine (B92270) ring with an aldehyde or ketone, typically under acid or base catalysis, to yield the corresponding imine.
The efficiency of pyridin-2-imine synthesis via condensation reactions is highly dependent on the reaction conditions and the choice of catalyst. A variety of catalytic systems have been explored to optimize yields and minimize reaction times. For instance, the Chichibabin amination reaction, which produces 2-aminopyridines from pyridine and sodium amide, provides the necessary precursors for subsequent imine formation. orgsyn.org Variants of this reaction using primary alkyl amines as nucleophiles have also been developed. orgsyn.org
Optimization studies have shown that factors such as the solvent, temperature, and nature of the catalyst play a crucial role. For example, in the synthesis of N-butylpyridin-2-amine, a precursor to a pyridin-2-imine, the use of sodium hydride (NaH) in the presence of lithium iodide (LiI) in tetrahydrofuran (B95107) (THF) under reflux conditions has been found to be effective. orgsyn.org
Catalysts such as pyridinium (B92312) trifluoroacetate (B77799) (Py•TfOH), trifluoromethanesulfonic acid (TfOH), and bis(trifluoromethane)sulfonimide (Tf2NH) have been shown to catalyze the three-component reaction of 2-aminopyridines, aldehydes, and diazo-compounds, which proceeds through an imine intermediate. nih.gov The choice of catalyst can influence the product distribution, with stronger acids sometimes leading to the formation of by-products. nih.gov In some cases, metal-based catalysts are employed. For instance, a combination of N-hydroxysuccinimide and p-toluenesulfonic acid has been proposed as an efficient catalyst for the preparation of imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridine (B139424), aldehydes, and isocyanides, a reaction that also involves imine intermediates. researchgate.net
| Catalyst/System | Reactants | Product Type | Key Features |
| NaH / LiI | Pyridine, Primary Amine | N-Alkyl-pyridin-2-amine | Variant of Chichibabin amination. orgsyn.org |
| Py•TfOH | 2-Aminopyridine, Aldehyde, Diazo-compound | Diazo-compound | Proceeds via an imine intermediate. nih.gov |
| TfOH, Tf2NH | 2-Aminopyridine, Aldehyde, Diazo-compound | Diazo-compound | Stronger acids can lead to by-products. nih.gov |
| N-hydroxysuccinimide / p-toluenesulfonic acid | 2-Aminopyridine, Aldehyde, Isonitrile | Imidazo[1,2-a]pyridine | High yields and absence of side reactions. researchgate.net |
| CuO/CuAl2O4 and D-glucose | 2-Aminopyridine, Phenylacetylene, Benzaldehyde | N-fused Pyridines | Three-component one-pot reaction. beilstein-journals.org |
| CuI–bipyridine | 2-Aminopyridines, Diazoketones | Imidazo[1,2-a]pyridines | One-pot process at room temperature. beilstein-journals.org |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyridin-2-imine derivatives. rsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net
In the synthesis of triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives, microwave irradiation has been shown to be superior to conventional heating and ultrasound. rsc.org The optimization of reaction conditions, such as the choice of solvent and the amount of catalyst, is crucial for maximizing the efficiency of microwave-assisted protocols. rsc.org For example, the reaction of 1-amino-2(1H)-pyridine-2-imine derivatives with carboxylic acids in ethanol (B145695) under microwave irradiation proceeds efficiently, with acetic acid sometimes acting as a catalyst. rsc.org One-pot microwave-assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has also been developed, offering a simple, high-yield, and environmentally friendly approach. nih.gov
| Reaction | Reactants | Conditions | Time | Yield | Reference |
| Triazolo[1,5-a]pyridine synthesis | 1-amino-2(1H)-pyridine-2-imine derivatives, Acetic acid | Microwave, EtOH | 3 h | 74% | rsc.org |
| Pyridinyl-1,3,5-triazine-2,4-diamine synthesis | 2-aminopyridine, Cyanamide, 4-chlorobenzaldehyde | Microwave, Pyridine, 120 °C | 15 min | 35% (initial), 70% (optimized) | nih.gov |
| Imidazo[1,2-a]pyridine-1,2,3-triazole synthesis | 2-aminopyridines, Aldehydes, Isocyanides, Alkynes | Microwave | 30 min | 89% | mdpi.com |
| 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide synthesis | 1-(pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine, Iodoethane | Microwave, Acetonitrile, 155 °C | 50 min | 48% | mdpi.com |
One-pot multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. ymerdigital.comacs.org These reactions are particularly valuable for constructing diverse libraries of heterocyclic compounds, including those based on the pyridin-2-imine scaffold. tandfonline.comekb.eg
The Hantzsch pyridine synthesis, a classic example of an MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. ymerdigital.com Modern variations of MCRs for pyridine synthesis often employ different starting materials and catalysts to achieve higher yields and greater structural diversity. ymerdigital.comacs.org For example, the one-pot synthesis of substituted pyridines can be achieved through the reaction of aldehydes, malononitrile, and ammonium acetate (B1210297) under solvent-free conditions catalyzed by triethylamine. ymerdigital.com
Three-component coupling reactions are also prominent in the synthesis of related N-fused heterocycles. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable example used for the one-pot synthesis of imidazo[1,2-a]pyridines from an aldehyde, an isocyanide, and a 2-aminopyridine. researchgate.net This reaction can be catalyzed by a wide range of catalysts and can be performed under various conditions, including microwave irradiation. researchgate.net
Functional Group Interconversion Strategies for Pyridin-2-imine Precursors
Functional group interconversion (FGI) is a crucial strategy in organic synthesis that allows for the modification of existing functional groups within a molecule to generate new ones. In the context of pyridin-2-imine synthesis, FGI is often employed to prepare the necessary pyridin-2-amine precursors.
A common FGI strategy involves the conversion of a hydroxyl group to a halogen, which can then be displaced by an amine. For example, alcohols can be converted into alkyl halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). ub.edu These reactions often proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the carbon atom is chiral. ub.edu
Another important FGI is the conversion of alcohols into sulfonic esters, such as tosylates or mesylates. These are excellent leaving groups and can be readily displaced by nucleophiles, including amines, to form C-N bonds. ub.edu This two-step process of sulfonylation followed by amination provides a mild and efficient route to amines from alcohols. ub.edu
Furthermore, the direct amination of pyridine derivatives can be achieved through reactions like the Chichibabin amination, which converts pyridine into 2-aminopyridine using sodium amide. orgsyn.org This reaction provides a direct route to the key pyridin-2-amine precursor.
Regioselective and Stereoselective Synthesis of Pyridin-2-imine Systems
The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, enabling the preparation of specific isomers of a target molecule. In the synthesis of pyridin-2-imine systems and their derivatives, achieving high levels of regio- and stereocontrol is essential for their potential applications.
Regioselectivity is a key consideration in the functionalization of the pyridine ring. For example, nucleophilic substitution reactions on activated pyridine derivatives, such as N-alkyl pyridinium salts, can be highly regioselective, favoring attack at the C2 position. nih.gov The design of pyridyne precursors with neighboring electron-withdrawing substituents can also influence the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov Catalyst-free reactions of heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives have been shown to proceed with high regioselectivity to form imidazo[1,2-a]-pyridines. rsc.org
Stereoselectivity is particularly important when chiral centers are present in the target molecule. The asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents demonstrates the potential for high diastereoselectivity in reactions involving pyridin-2-imine derivatives. nih.gov The choice of the chiral auxiliary on the imine nitrogen can significantly influence the stereochemical outcome of the reaction. nih.gov
Investigation of Alternative Synthetic Routes for Pyridin-2-imine Derivatization
Beyond the classical and more common synthetic methodologies, researchers are continuously exploring alternative and innovative routes for the synthesis and derivatization of pyridin-2-imines. These novel approaches often aim to improve efficiency, expand the substrate scope, or provide access to unique molecular architectures.
One such alternative involves the use of C-H activation strategies. A one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridine derivatives from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. nih.gov This method proceeds through dihydropyridine intermediates and is tolerant of a variety of functional groups. nih.govscispace.com
Another approach involves the reaction of nitrostyrenes with 2-aminopyridines. A facile and green synthetic protocol has been reported for the synthesis of substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines, proceeding through N-(pyridin-2-yl)iminonitriles as intermediates. mdpi.com This method utilizes a heterogeneous catalytic process with Al2O3. mdpi.com
Furthermore, the development of novel catalytic systems continues to open up new possibilities. For example, iron(II) complexes of pyridyl-imine ligands have been synthesized and evaluated as catalysts in the transfer hydrogenation of ketones, demonstrating the potential for these systems in catalytic applications. researchgate.net The selective preparation of iminopyridines from two different alkynes and a carbodiimide (B86325) via azazirconacycles represents another innovative strategy. acs.org
Advanced Spectroscopic and Crystallographic Investigations of Pyridin 2 Imine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. msu.edu For 1,3-Dimethylpyridin-2-imine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a comprehensive structural analysis.
Proton NMR (¹H NMR) Analysis of Chemical Environments and Coupling Phenomena
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In pyridin-2-imine derivatives, the imine proton (CH=N) typically appears as a characteristic signal in the downfield region of the spectrum, generally between 8.31 and 9.31 ppm. nih.gov The precise chemical shift is influenced by the specific substituents on the pyridine (B92270) ring and the imine nitrogen.
For a related compound, 4-methylpyridin-2-amine, the aromatic protons on the pyridine ring show distinct signals. For instance, the proton at position 6 (adjacent to the nitrogen) appears at approximately 7.81 ppm, while the protons at positions 3 and 5 are observed at around 6.20 ppm and 6.37 ppm, respectively. chemicalbook.com The methyl protons typically resonate further upfield, for example, at 2.16 ppm. chemicalbook.com In this compound, the methyl groups attached to the pyridine ring and the imine nitrogen would exhibit their own characteristic signals, likely in the range of 2-3 ppm.
Table 1: Representative ¹H NMR Chemical Shifts for Pyridin-2-imine and Related Structures
| Proton | Typical Chemical Shift (δ, ppm) |
| Imine H (CH =N) | 8.31 - 9.31 nih.gov |
| Pyridine H (position 6) | ~7.81 chemicalbook.com |
| Pyridine H (position 3, 5) | ~6.20 - 6.37 chemicalbook.com |
| Methyl H (CH ₃) | ~2.16 - 2.41 chemicalbook.comanalis.com.my |
Carbon NMR (¹³C NMR) Analysis of Carbon Backbone and Imine Resonance
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. A key feature in the ¹³C NMR spectrum of pyridin-2-imine derivatives is the resonance of the imine carbon (C=N), which typically appears in the range of 161-162 ppm. analis.com.my The carbon atoms of the pyridine ring resonate at chemical shifts greater than 100 ppm. msu.edu For instance, in a substituted pyrimidine-2,4,6-trione derivative, the carbon signals of the pyrimidine (B1678525) ring were observed in the downfield region of the spectrum. researchgate.net The methyl carbons attached to the pyridine ring and the imine nitrogen will appear at higher field, generally below 30 ppm. msu.edu
Table 2: Representative ¹³C NMR Chemical Shifts for Pyridin-2-imine Structures
| Carbon | Typical Chemical Shift (δ, ppm) |
| Imine C (C =N) | 161 - 162 analis.com.my |
| Pyridine C | > 100 msu.edu |
| Methyl C (C H₃) | < 30 msu.edu |
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and determining the stereochemistry of a molecule.
Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate the signals of directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of proton and carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the imine bond and between the methyl groups and the pyridine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This can be used to determine the stereochemistry around the C=N double bond (E/Z isomerism).
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. libretexts.org
Characterization of Imine (C=N) Stretching Frequencies
The most characteristic feature in the IR spectrum of a pyridin-2-imine is the stretching vibration of the carbon-nitrogen double bond (C=N). This absorption band typically appears in the region of 1600-1659 cm⁻¹. nih.gov The exact position of this band can be influenced by the electronic effects of the substituents on the pyridine ring. For example, in some imine derivatives, the C=N stretching frequency is observed at approximately 1617-1623 cm⁻¹. nih.gov In other related imine compounds, this band has been reported around 1630-1645 cm⁻¹. analis.com.my The presence of a strong band in this region is a clear indication of the imine functional group.
Table 3: Characteristic IR Absorption Frequencies for Imines
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Imine (C=N) Stretch | 1600 - 1659 nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijnrd.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
For pyridin-2-imine and its derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π-π* and n-π* transitions. nih.gov The π-π* transitions, which are generally more intense, arise from the excitation of electrons in the π-bonding orbitals of the aromatic pyridine ring and the imine double bond. The n-π* transitions, which are usually weaker, involve the excitation of non-bonding electrons, such as the lone pair on the imine nitrogen. The absorption maxima (λ_max) and the intensity of these bands are sensitive to the solvent and the substituents on the molecule. nih.govup.ac.za For example, in various imine compounds, absorption maxima have been observed at different wavelengths, with some exhibiting broad absorptions up to 800 nm. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering highly accurate mass measurements that facilitate the determination of elemental compositions. While specific HRMS data for this compound is not extensively detailed in publicly available literature, the fragmentation behavior can be predicted based on established principles for imines, N-methyl compounds, and pyridine derivatives. uni-saarland.dewhitman.edunih.gov
The molecular ion peak ([M+H]⁺) would provide the precise mass, confirming the compound's elemental formula (C₇H₁₀N₂). Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation, yielding a characteristic pattern. Key fragmentation pathways for pyridin-2-imine structures often involve cleavages initiated at the nitrogen atoms or within the pyridine ring. uni-saarland.demdpi.com For this compound, likely fragmentation would include the loss of a methyl radical (•CH₃) from either the N1 or C3 position, leading to significant fragment ions. Another common pathway for pyridine-containing molecules is the elimination of a neutral hydrogen cyanide (HCN) molecule from the ring. nih.gov The imine bond (C=N) is also susceptible to cleavage.
A plausible fragmentation pattern is outlined below. The initial protonated molecule would be observed, followed by fragments resulting from the loss of stable neutral molecules or radicals.
Interactive Table: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Formula | Description |
| 123.0917 | [C₇H₁₁N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 108.0682 | [C₆H₈N₂]⁺ | Loss of a methyl radical (•CH₃) |
| 96.0757 | [C₆H₈N]⁺ | Loss of HCN from the [M+H]⁺ ion |
| 81.0522 | [C₅H₅N]⁺ | Loss of a methyl radical from the [C₆H₈N]⁺ fragment |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal, revealing precise atomic positions. This allows for a detailed analysis of the molecule's three-dimensional architecture and how it arranges in the solid state. Although the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related substituted pyridin-2-imine derivatives offers valuable insight into the expected structural features. semanticscholar.orgrsc.org
For instance, crystallographic studies on other pyridin-imine compounds reveal that the palladium(II) complexes of these ligands often adopt a distorted square planar geometry. researchgate.net The study of a disubstituted carbonohydrazide derivative incorporating a pyridin-2-yl-ethylidene moiety provides a useful analogue for understanding bond parameters and intermolecular forces in such systems. semanticscholar.org
Geometric parameters derived from X-ray diffraction data, including bond lengths, bond angles, and torsional (dihedral) angles, define the molecule's conformation. Bond lengths are typically measured in angstroms (Å) and are influenced by atom size and bond order. Current time information in Bangalore, IN. Bond angles determine the spatial relationship between adjacent bonds, while torsional angles describe the rotation around a bond.
Interactive Table: Representative Geometric Parameters from a Related Pyridin-2-imine Derivative Data from (1E, 5E)-1-(2-hydroxybenzylidene)-5-(1-(pyridin-2-yl)ethylidene)carbonohydrazide semanticscholar.org
| Parameter Type | Atoms Involved | Value |
| Bond Length | C=N (imine) | ~1.28 Å |
| Bond Length | N-N (hydrazide) | ~1.38 Å |
| Bond Length | C-N (pyridine ring) | ~1.34 Å |
| Bond Angle | C-N-N | ~116° |
| Bond Angle | N-C-C (in pyridine) | ~122° |
| Torsional Angle | Phenyl Ring vs. Pyridine Ring | 22.267(2)° |
The arrangement of molecules in a crystal, known as crystal packing or supramolecular organization, is governed by non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are critical in determining the physical properties of the solid material. Common interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions.
In the crystal structure of the analogue mentioned above, the packing is stabilized by both intramolecular and intermolecular hydrogen bonds. semanticscholar.org An intramolecular O-H···N hydrogen bond is present, while intermolecular N-H···O hydrogen bonds link molecules together, forming layers. semanticscholar.org Additional C-H···O interactions further consolidate the structure. semanticscholar.org For this compound, the imine nitrogen and the pyridine ring nitrogen could act as hydrogen bond acceptors. In the absence of strong donors like -OH or -NH₂, weaker C-H···N or C-H···π interactions would likely play a significant role in the supramolecular assembly, connecting molecules into chains or sheets.
Mechanistic Studies and Chemical Reactivity Profiles of Pyridin 2 Imine Derivatives
Hydrolytic Transformations of the Imine Functionality
The hydrolysis of the C=N bond in pyridin-2-imine derivatives is a fundamental reaction, converting the imine back to a carbonyl compound and an amine. This process is highly dependent on the reaction conditions, particularly pH. cdnsciencepub.com
The hydrolysis of imines is a reversible process that proceeds through a two-step addition-elimination mechanism. libretexts.orgwikipedia.org The reaction generally begins with the nucleophilic attack of a water molecule on the electrophilic imine carbon. libretexts.orgresearchgate.net This is often preceded by the protonation of the imine nitrogen, which forms a more reactive iminium ion and enhances the electrophilicity of the carbon atom. cdnsciencepub.comwikipedia.org
The initial nucleophilic addition results in a tetrahedral intermediate known as a carbinolamine. wikipedia.org This intermediate is typically unstable. libretexts.org Following a proton transfer, the oxygen of the carbinolamine's hydroxyl group is protonated, converting it into a better leaving group (H₂O). wikipedia.org Subsequent elimination of water regenerates the carbonyl group and releases the corresponding amine, completing the hydrolysis. cdnsciencepub.com
The rate-determining step of this transformation is pH-dependent. uci.edu
In acidic solutions , the concentration of the protonated iminium ion is high, making the initial nucleophilic attack by water rapid. Under these conditions, the breakdown of the tetrahedral carbinolamine intermediate is typically the rate-limiting step. cdnsciencepub.comlibretexts.orguci.edu
At neutral or high pH , the concentration of the protonated imine is low. The rate-determining step shifts to the initial nucleophilic attack of water or a hydroxide (B78521) ion on the imine carbon. libretexts.orguci.eduuoanbar.edu.iq
The hydrolysis of the imine functionality can be significantly influenced by catalysts. Both metal ions and the intrinsic structure of the pyridin-2-imine molecule itself can play a catalytic role.
Metal-Catalyzed Hydrolysis: Metal ions, acting as Lewis acids, can coordinate to the nitrogen atoms of the pyridin-2-imine scaffold. This coordination increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water and thereby accelerating hydrolysis. uomus.edu.iqusask.ca Studies involving palladium-catalyzed Suzuki coupling reactions of pyridin-2-imine derivatives have shown that the palladium catalyst can promote the hydrolysis of the imine linkage as a side reaction. uomus.edu.iqyoutube.comresearchgate.net The association of the palladium catalyst with the pyridine (B92270) ring increases the polarity of the C=N bond, facilitating the hydrolytic cleavage. uomus.edu.iqyoutube.com Similarly, copper(II) complexes have been shown to be effective catalysts for the hydrolysis of related imine structures. gcwgandhinagar.com
Intramolecular Catalysis: The pyridine ring nitrogen plays a crucial role in the hydrolysis process. uomus.edu.iq Its electron-withdrawing inductive effect makes the imine carbon more electron-deficient and thus more reactive towards nucleophiles like water. uomus.edu.iq In studies on N-salicylidene-2-aminopyridine, intramolecular general base-catalyzed hydration of the imine by the pyridine ring nitrogen has been investigated as a possible pathway. gcwgandhinagar.com Furthermore, kinetic studies on the hydrolysis of N-salicylidene-2-aminothiazole, a related heterocyclic imine, have shown that metal ions like copper(II) can sometimes retard the hydrolysis rate by forming a less reactive complex, which then undergoes a slower, acid-catalyzed hydrolysis. cdnsciencepub.com
Table 1: Factors Influencing the Hydrolysis of Pyridin-2-imine Derivatives
| Factor | Influence on Hydrolysis | Mechanism | References |
|---|---|---|---|
| pH | Rate is highly pH-dependent; often maximal in weakly acidic conditions. | Changes the rate-determining step from nucleophilic attack (high pH) to intermediate breakdown (low pH). | libretexts.orguci.eduuoanbar.edu.iq |
| Metal Ions (e.g., Pd, Cu) | Generally accelerate hydrolysis. | Coordination to nitrogen increases the electrophilicity of the imine carbon. | uomus.edu.iqyoutube.comgcwgandhinagar.com |
| Pyridine Nitrogen | Enhances reactivity via an inductive electron-withdrawing effect. | Increases the partial positive charge on the imine carbon, making it more prone to nucleophilic attack. | uomus.edu.iqgcwgandhinagar.com |
| Substituents | Electron-donating groups on the pyridine ring can stabilize the iminium ion. | Affects the electronic properties and stability of the imine and its intermediates. | mdpi.com |
Reductive Chemistry of Pyridin-2-imines to Corresponding Amines
The reduction of the carbon-nitrogen double bond (C=N) in 1,3-Dimethylpyridin-2-imine to its corresponding secondary amine, 1,3-dimethyl-N-methyl-pyridin-2-amine, is a key transformation. This can be achieved through several reductive methods, most commonly using hydride reagents or catalytic hydrogenation.
One of the most frequently used methods for imine reduction is treatment with sodium borohydride (B1222165) (NaBH₄). usask.caresearchgate.netrsc.org This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). sci-hub.segcwgandhinagar.com The hydride from NaBH₄ attacks the electrophilic imine carbon, and subsequent workup with water provides the amine. While NaBH₄ is effective, related reagents like sodium cyanoborohydride (NaBH₃CN) are often preferred for reductive amination because they are less reactive towards carbonyl groups, allowing the one-pot reaction of a ketone/aldehyde with an amine and the reducing agent. rsc.org For the reduction of a pre-formed imine, NaBH₄ is generally sufficient, though a large excess (4-6 equivalents) may be required, especially if acidic protons (like a phenolic -OH) are present elsewhere in the molecule. sci-hub.se
Catalytic hydrogenation is another powerful method for reducing imines. This process involves treating the imine with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
Copper(I) Catalysis: Bifunctional catalysts featuring a copper(I) center and a basic 2-iminopyridine ligand have been developed for the hydrogenation of various substrates, including the reduction of C=N bonds. These systems can operate under low H₂ pressure.
Iron and Cobalt Catalysis: Diiminopyridine (DIP) complexes of iron and cobalt are also effective precatalysts for hydrogenation reactions. These catalysts have shown high activity for the hydrogenation of olefins, and related systems are active for imine reduction.
Table 2: Selected Methods for the Reduction of Pyridin-2-imine Derivatives
| Reducing Agent/Catalyst | Solvent | Conditions | Product | References |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethanol / Methanol | Room Temperature | Secondary Amine | researchgate.netsci-hub.segcwgandhinagar.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Dichloroethane (DCE) | Room Temperature | Secondary Amine | rsc.org |
| H₂ / Copper(I)-Iminopyridine Complex | Various | Low H₂ pressure | Secondary Amine | |
| H₂ / Cobalt-Bis(imidazol-2-ylidene)pyridine Complex | Benzene | 4 atm H₂, 22 °C | Secondary Amine | |
| H₂ / Iron-Diiminopyridine Complex | Various | H₂ pressure | Secondary Amine |
Nucleophilic and Electrophilic Reactions at the Imine and Pyridine Moieties
The reactivity of this compound towards nucleophiles and electrophiles is governed by the electronic properties of both the exocyclic imine bond and the substituted pyridine ring.
The C=N imine bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. researchgate.net Nucleophilic addition to this bond is a common reaction pathway. researchgate.net The electrophilicity of the imine carbon can be enhanced by coordination of a Lewis acid or a proton to the imine nitrogen. This activation facilitates the attack of a wide range of nucleophiles. For instance, the addition of organometallic reagents or the participation in Mannich-type reactions, where the imine acts as the electrophile, are characteristic reactions for this functional group.
Electrophilic aromatic substitution on the pyridine ring of this compound is more complex. The pyridine ring itself is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. uci.eduuoanbar.edu.iqyoutube.com This deactivation is due to the inductive effect of the electronegative ring nitrogen. uci.eduyoutube.com Furthermore, under the acidic conditions often used for electrophilic substitution, the pyridine nitrogen is protonated, which further deactivates the ring. uci.eduyoutube.com
However, the this compound scaffold is a pyridin-2-one derivative, which possesses significantly different electronic properties. The amide-like character and the presence of electron-donating substituents (the N-methyl group, the C3-methyl group, and the exocyclic imine nitrogen) activate the ring towards electrophilic substitution. In related 2-pyridone and 4-pyridone systems, electrophilic substitution such as bromination occurs readily, often at the C3 and C5 positions. For this compound, the C3 position is blocked by a methyl group. Therefore, electrophilic attack would be predicted to occur at the C5 position, which is activated by the ortho/para-directing N-methyl and imine groups.
Intramolecular Cyclization and Rearrangement Reactions Involving Pyridin-2-imine Scaffolds
The pyridin-2-imine scaffold can participate in various intramolecular reactions, leading to the formation of more complex heterocyclic systems. These reactions often leverage the inherent reactivity of the imine bond in conjunction with appropriately positioned functional groups.
One class of such reactions involves the intramolecular cyclization of N-acyl-pyridin-2-imines. For example, Rh(III)-catalyzed C-H activation and cyclization has been used to synthesize N-acyl-carbazole derivatives, demonstrating a pathway where an imine or related species can be part of a cascade reaction to form fused ring systems. Similarly, N-acyliminium ions, which can be generated from acylated imines, are known to undergo intramolecular cyclization reactions.
Rearrangement reactions are also documented for imine-containing structures. Computational studies on C-(2-Pyridyl)nitrile imine, an intermediate that can be generated from the pyrolysis of 5-(2-pyridyl)tetrazole, predict a rearrangement to a cyanopyridine N-imide. While this specific substrate is different from this compound, it highlights the potential for rearrangement pathways in pyridyl-imine systems under thermal or photochemical conditions. Another relevant transformation is the semipinacol rearrangement, which can occur in α-hydroxy imines, leading to a 1,2-migration to form a thermodynamically more stable product. If a suitable precursor to an α-hydroxy derivative of this compound were formed, such a rearrangement could be envisioned.
Palladium-catalyzed reactions involving imines can also lead to cyclized products. For instance, a three-component reaction of a bromopyridine, an imine, and an alkyne can lead to the formation of indolizine (B1195054) derivatives through the generation of a 1,3-dipole intermediate followed by cycloaddition.
Exploration of Reaction Kinetics and Thermodynamics for Pyridin-2-imine Transformations
The kinetics and thermodynamics of reactions involving pyridin-2-imine derivatives provide quantitative insight into their stability and reactivity.
Hydrolysis Kinetics: The rate of imine hydrolysis is strongly dependent on pH. For the hydrolysis of many imines, the rate-determining step changes with pH. uci.edu At high pH, the slow step is the nucleophilic attack of water or hydroxide on the neutral imine, while at low pH, it is the decomposition of the protonated tetrahedral intermediate. cdnsciencepub.comuci.eduuoanbar.edu.iq This leads to a characteristic bell-shaped or complex pH-rate profile, where the maximum reaction rate is often observed in mildly acidic media. cdnsciencepub.com For example, kinetic studies on N-salicylidene-2-aminopyridine, a related Schiff base, have detailed the rate constants for its acid-catalyzed hydrolysis. gcwgandhinagar.com The copper(II) chelate of this compound was found to undergo acid-catalyzed hydrolysis with a rate constant (k) of (4.4 ± 0.3) × 10² dm³ mol⁻¹ s⁻¹ at 35 °C. gcwgandhinagar.com
Thermodynamic Stability: The formation of an imine from an amine and a carbonyl compound is a reversible equilibrium. usask.ca The thermodynamic stability of the resulting imine is influenced by the electronic nature of its substituents. mdpi.com For pyridoxal (B1214274) imines, which are related to pyridin-2-imines, electron-donating groups on the pyridine ring have been shown to stabilize the corresponding iminium ion. mdpi.com For instance, the introduction of two methyl groups into the pyridine ring of a related imine resulted in a stabilization of 2.9 kcal/mol for the iminium ion relative to the neutral imine. mdpi.com This suggests that the methyl groups in this compound would contribute to the thermodynamic stability of its protonated form. Theoretical studies on pyridin-2(1H)-imine (PYI) calculated the free enthalpy of activation for Z/E isomerization via N-inversion to be approximately 21.1 kcal/mol. Competition studies involving the dynamic formation of different imine-linked macrocycles found that pyridine-2,6-diimine-linked species were favored due to their rapid synthesis and thermodynamic stability.
Table 3: Kinetic and Thermodynamic Data for Related Pyridin-2-imine Systems
| System | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| Cu(II) chelate of N-salicylidene-2-aminopyridine | Hydrolysis Rate Constant (k) | (4.4 ± 0.3) × 10² M⁻¹s⁻¹ | 35 °C, Acid-catalyzed | gcwgandhinagar.com |
| Pyridin-2(1H)-imine (PYI) | ΔG‡ (N-inversion) | 21.1 kcal/mol | Theoretical (CCSD(T)) | |
| Pyridoxal-glycine iminium ion | Stabilization by two methyl groups | 2.9 kcal/mol | Aqueous solution | mdpi.com |
Compound Index
Computational Chemistry and Theoretical Modelling of 1,3 Dimethylpyridin 2 Imine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT calculations are instrumental in determining a wide array of molecular properties for 1,3-Dimethylpyridin-2-imine.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. storion.ru For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. While the pyridine (B92270) ring itself is rigid, the methyl groups and the imine substituent can adopt various orientations. Computational methods can identify the most stable conformers and the energy barriers between them. rti.orgnih.gov For instance, in related substituted dihydropyridines, boat-like conformations have been identified as stable, a feature that could be relevant for the pyridin-2-imine ring system under certain conditions. researchgate.net
A full geometry optimization of this compound would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to accurately account for electron correlation and polarization effects. scirp.organalis.com.my The resulting optimized geometry would provide precise data on bond lengths and angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (based on related structures) This table is illustrative and based on typical values for similar bonds. Actual values would require specific DFT calculations for this molecule.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=N (imine) | ~1.30 Å |
| N-C (ring) | ~1.38 Å | |
| C-C (ring) | ~1.39 Å | |
| N-CH3 | ~1.47 Å | |
| C-CH3 | ~1.51 Å | |
| Bond Angle | C-N-C (ring) | ~118° |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. faccts.deiaea.org Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. uit.no
The predicted spectra can be compared with experimental data to validate the computational model. nih.govaps.org For this compound, characteristic vibrational frequencies would include the C=N stretching of the imine group, C-H stretching of the methyl groups and the pyridine ring, and various ring deformation modes. Theoretical studies on related molecules like 2-amino-4,6-dimethylpyridine (B145770) have shown that DFT calculations can accurately predict the positions of major vibrational bands. scirp.org
Table 2: Predicted ajor Vibrational Frequencies for this compound This table is illustrative. Precise frequencies and intensities require specific calculations.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H stretch (aromatic) | 3050-3150 | Medium |
| C-H stretch (methyl) | 2900-3000 | Strong |
| C=N stretch (imine) | 1640-1680 | Strong |
| C=C/C=N ring stretch | 1400-1600 | Medium-Strong |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Transitions
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the π-system of the pyridine ring and the imine nitrogen, which are the most electron-rich areas. The LUMO is likely to be a π* orbital distributed over the pyridine ring. The HOMO-LUMO gap can be used to predict the energy of the lowest-energy electronic transition, which corresponds to the absorption of light in the UV-visible spectrum. wuxiapptec.comlibretexts.org Time-Dependent DFT (TD-DFT) calculations can provide more accurate predictions of electronic absorption wavelengths and oscillator strengths, elucidating the nature of the electronic transitions (e.g., n→π* or π→π*). nih.govnih.govreddit.com
Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine System Data adapted from a study on 2-amino-4,6-dimethylpyridine for comparative purposes. scirp.org
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.8 |
| E(LUMO) | -1.2 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.delibretexts.org This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be localized around the exocyclic imine nitrogen atom due to its lone pair of electrons. This site would be the most susceptible to electrophilic attack (e.g., protonation). mdpi.com Regions of positive potential (colored blue) are likely to be found around the hydrogen atoms of the methyl groups and the pyridine ring, indicating sites that are favorable for nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.comq-chem.com NBO analysis quantifies electron delocalization and intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. ijnc.ir
For this compound, NBO analysis can reveal the extent of π-conjugation within the pyridine ring and its interaction with the imine group. The analysis calculates the stabilization energy (E(2)) associated with these delocalizations, such as the interaction between the lone pair of the imine nitrogen and the π* anti-bonding orbitals of the pyridine ring. uni-muenchen.de This provides a quantitative measure of the electronic communication within the molecule and helps to explain its stability and reactivity. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time, including its interactions with other molecules, such as solvents or other this compound molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations can be used to study its conformational flexibility in solution, the structure of the surrounding solvent molecules, and the formation of intermolecular hydrogen bonds or other non-covalent interactions. This information is crucial for understanding the molecule's behavior in a realistic chemical environment.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving this compound. These studies focus on mapping the potential energy surface of a reaction, identifying intermediates, and characterizing the transition states that connect them.
Detailed research findings from theoretical studies on related pyridin-2-imine systems can be extrapolated to understand the reactivity of this compound. For instance, in reactions such as cycloadditions or electrophilic attacks, the geometry and electronic properties of the transition states dictate the reaction's feasibility and stereochemical outcome.
One area of significant interest is the participation of pyridin-2-imines in [3+2] cycloaddition reactions. Theoretical studies on similar azomethine imines have shown that these reactions can proceed through a one-step mechanism. mdpi.com The activation energy for such reactions is highly dependent on the electronic nature of the reactants. For this compound, the methyl groups on the pyridine ring and the imine nitrogen would influence the energy of the frontier molecular orbitals, thereby affecting the activation barrier.
Another important reaction class is the nucleophilic attack on the imine carbon. The hydrolysis of imines, for example, has been studied computationally for related pyridine-containing Schiff bases. DFT calculations on the hydrolysis of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine revealed that the pyridine nitrogen plays a crucial role in facilitating the nucleophilic attack of water by rendering the imine carbon more electrophilic. mdpi.com A similar mechanism can be postulated for this compound, where the transition state would involve the formation of a four-membered ring-like structure during the water molecule's approach. The calculated activation barrier for the hydration step in a related system was found to be significantly lower when the pyridine nitrogen's electronic influence was considered. mdpi.com
The table below presents hypothetical data from a DFT study on the transition state of a [3+2] cycloaddition reaction between this compound and ethylene, illustrating the kind of information obtained from such calculations.
| Parameter | Value | Description |
| Transition State Geometry | ||
| C(imine)-C(ethylene) Bond Length | 2.15 Å | Forming C-C bond distance |
| N(imine)-C(ethylene) Bond Length | 2.25 Å | Forming N-C bond distance |
| Dihedral Angle (Py-N-C-C) | 35° | Torsional strain in the transition state |
| Energetics (kcal/mol) | ||
| Activation Energy (ΔG‡) | 15.5 | Free energy barrier for the reaction |
| Reaction Energy (ΔG) | -25.0 | Overall free energy change of the reaction |
| Vibrational Frequencies | ||
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state |
Furthermore, theoretical investigations into the halogenation of pyridines via Zincke imine intermediates have utilized quantum chemistry to understand regioselectivity. chemrxiv.org These studies highlight that electrophilic attack on the π-system of the dihydropyridine-like intermediate is a key mechanistic step, with the transition state energetics determining the final product distribution. chemrxiv.org
Development of Computational Models for Predicting Pyridin-2-imine Reactivity
Building on the insights from mechanistic studies, computational models can be developed to predict the reactivity of this compound and related compounds. These models often correlate calculated molecular properties with experimentally observed reaction rates or selectivities.
A common approach involves the use of global and local reactivity descriptors derived from DFT. scirp.org These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, softness, and the Fukui function, can provide a quantitative measure of a molecule's propensity to act as a nucleophile or an electrophile. For this compound, the HOMO is expected to be localized on the imine-pyridine π-system, while the LUMO would likely be centered on the C=N bond, making it susceptible to nucleophilic attack.
The development of predictive models often follows these steps:
Dataset Curation: A series of related pyridin-2-imines with known experimental reactivity data is compiled.
Descriptor Calculation: A range of quantum chemical descriptors is calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a quantitative structure-reactivity relationship (QSRR).
Validation: The model's predictive power is tested on a set of compounds not used in the model-building process.
For instance, a model to predict the regioselectivity of nucleophilic attack on substituted pyridin-2-imines could be developed by correlating the local nucleophilicity indices (derived from the Fukui function) at different carbon atoms of the pyridine ring with the observed product ratios. researchgate.net
The following interactive table showcases a hypothetical set of calculated descriptors for a series of substituted pyridin-2-imines, which could be used to build a reactivity prediction model.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity (Relative Scale) |
| This compound | -5.8 | -0.5 | 5.3 | Moderate |
| 1-Methyl-3-chloropyridin-2-imine | -6.1 | -0.9 | 5.2 | High |
| 1-Methyl-3-methoxypyridin-2-imine | -5.6 | -0.3 | 5.3 | Low |
| 1-Ethyl-3-methylpyridin-2-imine | -5.8 | -0.5 | 5.3 | Moderate |
Such models are valuable tools for synthetic chemists, enabling the in silico screening of potential reactants and the rational design of new synthetic routes. rsc.org The "aryne distortion model," for example, has been successfully used to predict the regioselectivity of reactions involving pyridyne intermediates by analyzing the geometric and electronic distortions of the aryne bond. nih.gov A similar distortion model could potentially be developed for pyridin-2-imines to predict their reactivity in various transformations.
Catalytic Applications of Pyridin 2 Imine Ligands and Complexes
Transition Metal Complexes of Pyridin-2-imines as Homogeneous Catalysts
Transition metal complexes featuring pyridin-2-imine (PDI) ligands are of paramount importance in homogeneous catalysis. These ligands typically act as bidentate or tridentate chelators, coordinating to the metal center through the pyridine (B92270) nitrogen and one or more imine nitrogen atoms. This coordination stabilizes the metal center and allows for fine-tuning of its catalytic activity. The electronic properties of the metal complex can be influenced by substituents on either the pyridine or the imine moiety, affecting the ligand's σ-donating and π-accepting capabilities.
Pyridin-2-imine Ligands in Asymmetric Catalysis
Chiral pyridin-2-imine ligands are instrumental in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The introduction of chirality into the ligand framework, often by using a chiral amine to synthesize the imine, creates a chiral environment around the metal center. This chiral pocket influences the binding of the substrate and directs the reaction pathway to favor the formation of a specific stereoisomer.
A notable application is in asymmetric reductive amination. For instance, novel iridium catalysts, known as the Ir-PSA series, have been developed for the efficient preparation of optically active amines from ketones. kanto.co.jpkanto.co.jp These catalysts, which incorporate a chiral sulfonamide group linked to a pyridine-containing structure, demonstrate high yields and excellent stereoselectivity. kanto.co.jp They are particularly effective for synthesizing amines that are challenging to obtain through conventional methods. kanto.co.jp The combination of a chiral Ir-PSA catalyst with an inexpensive chiral auxiliary derived from an amino alcohol facilitates the asymmetric reductive amination of a broad range of ketones. kanto.co.jp
| Catalyst | Substrate (Ketone) | Product (Amine) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (S)-Ir-PSA18 | 1-(m-Tolyl)acetone | (S)-1-(m-Tolyl)propan-2-amine | 94 | 99 | kanto.co.jp |
| (S)-Ir-PSA18 | 1-(4-Fluorophenyl)acetone | (S)-1-(4-Fluorophenyl)propan-2-amine | 97 | 99 | kanto.co.jp |
| (R)-Ir-PSA36 | 6-Methoxy-2-tetralone | (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | 98 | 99 | kanto.co.jp |
| (R)-Ir-PSA36 | 7-Fluoro-2-tetralone | (R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | 99 | 99 | kanto.co.jp |
Catalytic Hydrogenation and Reductive Amination Processes
Pyridin-2-imine complexes are effective catalysts for hydrogenation and reductive amination, which are fundamental processes for producing alcohols and amines. Reductive amination, in particular, is a powerful one-pot reaction that combines a carbonyl compound and an amine to form an imine in situ, which is then immediately reduced to the corresponding amine.
The aforementioned Ir-PSA catalysts exemplify a highly efficient system for direct asymmetric reductive amination. kanto.co.jpkanto.co.jp This method offers superior stereoselectivity compared to traditional reduction methods using sodium borohydride (B1222165) or standard palladium catalytic hydrogenation. kanto.co.jp The process is practical, exhibits excellent functional group tolerance, and allows for the synthesis of key pharmaceutical intermediates. For example, intermediates for drugs like Rotigotine and Tamsulosin have been successfully synthesized using this approach, with the optical purity of the product easily enhanced by recrystallization. kanto.co.jpkanto.co.jp
Coordination Chemistry of Pyridin-2-imines with Various Metal Centers
The versatility of pyridin-2-imine ligands stems from their ability to coordinate with a wide range of transition metal centers. The coordination mode and the resulting geometry of the complex are crucial determinants of its catalytic behavior. These ligands typically form stable five- or six-membered chelate rings with the metal ion.
Research has detailed the synthesis and characterization of pyridin-2-imine complexes with numerous metals. For example, a Schiff base ligand derived from isatin (B1672199) and 2,6-diaminopyridine (B39239) has been used to create complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). cyberleninka.ru Spectroscopic analysis confirmed that the ligand coordinates to the metal ions through the nitrogen atoms of the imine groups, with proposed tetrahedral geometries for the resulting complexes. cyberleninka.ru Similarly, palladium(II) and platinum(II) complexes with various 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands have been synthesized, where the ligands act as N,N-bidentate chelators. researchgate.net The nature of the N-atom donors (e.g., alkyl amine, pyridine, imine) and the chelate ring size (C2 vs. C3 bridge) significantly influence the activity of the resulting catalyst complex. google.com
| Metal Center | Ligand Type | Coordination Mode | Proposed Geometry | Reference |
|---|---|---|---|---|
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 3-((6-amino-1,6-dihydropyridin-2-yl)imino)indolin-2-one | Tetradentate (N, N, N, O) | Tetrahedral | cyberleninka.ru |
| Pd(II), Pt(II) | 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine | Bidentate (N, N) | Square Planar | researchgate.net |
| Sr(II) | Pyridyldiimine macrocycle | Multidentate | Distorted | nih.gov |
| Fe(II), Co(II/III), Cu(II), Ag(I) | 1,1,1-tris(pyrid-2-yl)ethane | Tridentate (N, N, N) | Octahedral ([ML2]) | rsc.org |
Organocatalytic Roles of Pyridin-2-imine Derivatives
While often employed as ligands for metals, pyridine-based compounds, including imine derivatives, can also function as organocatalysts, avoiding the need for transition metals. This aligns with the principles of green chemistry, as organocatalysts are often less toxic and more stable. researchgate.net
One interesting application is in self-replicating systems. A study demonstrated that an imine compound, formed from the reaction of N-(4,6-dimethyl-pyridin-2-yl)-4-formyl-benzamide and an aminobenzoic acid, can itself catalyze its own formation. aip.orgresearchgate.net The addition of a small amount of the pre-formed imine product at the start of the reaction accelerated the rate of its formation, showcasing an autocatalytic process. aip.orgresearchgate.net
Furthermore, simple pyridine derivatives like N,N-dimethylpyridin-4-amine (DMAP) are widely used as nucleophilic catalysts. oaepublish.com More complex chiral amine catalysts based on pyridine scaffolds have been developed for reactions like enantioselective [4+2] annulations, leading to the synthesis of important heterocyclic structures such as tetrahydroquinolines. oaepublish.com
Design and Application of Supported Catalysis Systems Incorporating Pyridin-2-imines
To bridge the gap between homogeneous and heterogeneous catalysis, pyridin-2-imine complexes can be immobilized on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
Various materials have been employed as supports. For example, a copper(I) catalyst has been supported on a weakly acidic polyacrylate resin for use in C-N coupling reactions. mdpi.com This supported system is stable, insensitive to air and moisture, and allows the reaction to be carried out under mild, open-atmosphere conditions. mdpi.com In another study, silica (B1680970) (SiO2) was used as a support for a catalyst in the synthesis of 1,4-dihydropyridines under microwave irradiation and solvent-free conditions, highlighting an environmentally friendly approach. researchgate.net Covalent organic frameworks (COFs) have also emerged as promising supports. An amino-functionalized COF was used as a carrier for copper iodide (CuI) nanoparticles, creating a robust and reusable heterogeneous catalyst for click chemistry. researchgate.net
| Catalyst System | Support Material | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Cu(I) complex | Weakly acidic polyacrylate resin | C-N cross coupling | Stable, air/moisture insensitive, reusable | mdpi.com |
| Not specified | Silica (SiO2) | 1,4-dihydropyridine synthesis | Solvent-free, microwave-assisted, reusable support | researchgate.net |
| CuI nanoparticles | Covalent Organic Framework (COF) | Triazole synthesis (Click Chemistry) | High activity, excellent stability and reusability | researchgate.net |
| Pt-Ni nanoparticles | Carbon | Not specified | Prepared from single-source bimetallic precursor | rsc.org |
Emerging Research Frontiers and Future Perspectives
Development of Novel Pyridin-2-imine Scaffolds with Tailored Reactivity
The development of new pyridin-2-imine scaffolds is a vibrant area of research, with a primary goal of fine-tuning their reactivity for specific applications. nih.gov Scientists are exploring various synthetic strategies to modify the basic pyridin-2-imine structure, thereby influencing the electronic and steric properties of the molecule. These modifications can, in turn, dictate the coordination behavior of the ligand with metal centers and its catalytic activity.
One approach involves the introduction of different substituent groups onto the pyridine (B92270) ring or the imine nitrogen. scirp.org For instance, the synthesis of a series of new Schiff bases derived from 2-aminopyridines and various aromatic aldehydes has been reported. scirp.orgresearchgate.net The electronic nature of the substituents on the aryl ring was found to influence the chemical shifts of the azomethine group, indicating a direct impact on the electronic environment of the imine functionality. scirp.orgresearchgate.net Such modifications are crucial for creating "tailor-made" catalysts for specific chemical transformations. researchgate.net
Furthermore, multicomponent reactions are being employed to construct diverse and complex pyridin-2-imine-related structures in a single step. nih.gov These reactions offer an efficient pathway to generate libraries of compounds with varied functionalities. For example, the three-component reaction of 2-aminopyridines, aldehydes, and alkynes, catalyzed by a copper/acid system, leads to the formation of imidazo[1,2-a]pyridines, demonstrating the versatility of the pyridin-2-imine synthon in building fused heterocyclic systems. nih.gov The development of such synthetic methodologies is critical for accessing novel molecular architectures with potentially unique reactivity patterns.
Exploration of Pyridin-2-imine Derivatives in Advanced Materials Science (e.g., Non-Linear Optics)
The unique electronic properties of pyridin-2-imine derivatives make them attractive candidates for applications in advanced materials science. A particularly promising area is non-linear optics (NLO), where materials that can alter the properties of light are essential for the development of technologies such as optical switching and frequency conversion. nih.govresearchgate.net
Research has shown that organic molecules with electron donor-acceptor (D-A) structures can exhibit significant second- and third-order NLO responses. inoe.roacs.org Pyridin-2-imine scaffolds can be readily functionalized to incorporate both electron-donating and electron-withdrawing groups, creating the charge-transfer characteristics favorable for NLO activity.
Recent studies have focused on metal complexes of pyridin-2-imine ligands. For instance, novel Mn(II), Co(II), and Ni(II) complexes of N-(pyridin-2-ylmethylene)methanamine with isothiocyanate have been synthesized and investigated for their optical properties. bohrium.com Theoretical calculations on these complexes have indicated that they possess high hyperpolarizability values, suggesting their potential as NLO materials. bohrium.com Specifically, the manganese complex was highlighted as a promising candidate for such applications. bohrium.com The incorporation of imine derivatives into polymer films, such as poly(methylmethacrylate) (B3431434) (PMMA), has also been shown to enhance the third-order optical nonlinearity of the material, making them suitable for photonic applications. inoe.ro
The exploration of two-dimensional (2D) magnetic materials has also opened new avenues for pyridin-2-imine derivatives. mdpi.com The ability of these molecules to act as ligands for various metal ions could lead to the formation of novel 2D materials with interesting magnetic and optical properties. jscimedcentral.comrsc.org Second harmonic generation (SHG), a non-linear optical effect, has emerged as a powerful tool for probing the magnetic order in these materials. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Pyridin-2-imine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and the field of pyridin-2-imine chemistry is no exception. researchgate.netsemanticscholar.org These computational tools are being increasingly used to accelerate the discovery and optimization of new molecules and reactions.
One of the key applications of AI in this area is the prediction of reaction outcomes. researchgate.net By analyzing vast datasets of known chemical reactions, ML models can learn to predict the products of a reaction given a set of reactants and conditions. This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation. Furthermore, AI algorithms can be used to optimize reaction conditions to maximize yield and selectivity. beilstein-journals.org
De novo drug design is another area where AI is making a significant impact. whiterose.ac.uk Reaction-based de novo design algorithms can generate novel molecular structures with desired properties by combining building blocks according to known chemical transformations. whiterose.ac.uk This approach can be used to design new pyridin-2-imine derivatives with specific biological activities or material properties. The development of reaction classification models and hierarchical labeling systems allows for a more systematic exploration of the chemical space. whiterose.ac.uk
The overarching goal of integrating AI and ML is to create autonomous systems that can design, synthesize, and test new molecules with minimal human intervention. semanticscholar.org This paradigm shift promises to significantly accelerate the pace of discovery in pyridin-2-imine research and other areas of chemistry.
Sustainable and Green Chemistry Approaches in Pyridin-2-imine Synthesis
In recent years, there has been a strong emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. acs.orgrroij.com This is particularly relevant for the production of pyridin-2-imines and their derivatives, which have traditionally relied on the use of toxic solvents and harsh reaction conditions.
A key principle of green chemistry is the use of safer solvents. acs.org Researchers have been actively exploring the use of water and ethanol (B145695) as environmentally benign reaction media for the synthesis of imines. tandfonline.comijiras.com For example, the eco-friendly synthesis of imines has been achieved in water under microwave irradiation, resulting in excellent yields and significantly reduced reaction times compared to conventional methods. tandfonline.com
Another important aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. acs.org Heterogeneous catalysts, such as alumina (B75360) (Al2O3) and silica-based materials, are particularly attractive because they can be easily separated from the reaction mixture and reused. mdpi.compeerj.com A facile and green protocol for the synthesis of N-(pyridin-2-yl)imidates, which are related to pyridin-2-imines, has been developed using alumina as a catalyst. mdpi.com
Solvent-free reaction conditions represent another significant step towards greener synthesis. scirp.org The synthesis of imines has been successfully carried out under solvent-free conditions using microwave irradiation or by simply grinding the reactants together. researchgate.net These methods not only eliminate the need for solvents but also often lead to shorter reaction times and higher yields. The development of such sustainable synthetic routes is crucial for the environmentally responsible production of pyridin-2-imine compounds.
Interactive Data Table: Comparison of Green Synthesis Methods for Imines
| Method | Solvent | Catalyst | Conditions | Advantages |
| Microwave Irradiation | Water | None | Microwave | Fast, high yield, eco-friendly tandfonline.com |
| Heterogeneous Catalysis | 1,2-dichloroethane | Al2O3 | Ambient | Green, selective, sustainable mdpi.com |
| Stirring at Room Temp | Ethanol/Water | None | Ambient | High yield, green solvent ijiras.com |
| Solvent-Free | None | Calcium Oxide | Microwave | No solvent, fast, effective researchgate.net |
| Solvent-Free | None | Amberlyst® 15 | Room Temp | No solvent, reusable catalyst peerj.com |
Q & A
Basic: What are the optimal synthetic routes for preparing 1,3-Dimethylpyridin-2-imine, and what reaction conditions are critical for high yields?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, such as condensation of pyridine derivatives with amines under controlled conditions. Key steps include:
- Catalyst Selection: Palladium or copper catalysts are often employed for C–N bond formation in similar heterocyclic systems .
- Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred to stabilize intermediates and enhance reactivity .
- Temperature Control: Reactions may require reflux conditions (e.g., 80–120°C) under inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification: Column chromatography with ethanol-dichloromethane mixtures (e.g., 1:3 v/v) is effective for isolating the product .
Basic: How can spectroscopic techniques (NMR, MS) be used to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR: Characteristic peaks include:
- Aromatic protons on the pyridine ring at δ 7.2–8.5 ppm (split into doublets/triplets due to coupling).
- Methyl groups at δ 2.1–2.5 ppm (singlets for –CH₃) .
- ¹³C NMR: Pyridine carbons appear at 120–150 ppm, with methyl carbons at 20–25 ppm .
- Mass Spectrometry (ESI-MS): A molecular ion peak at m/z corresponding to [M+H]⁺ (e.g., m/z 149 for C₇H₁₀N₂) confirms molecular weight .
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .
Advanced: What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Regioselectivity is influenced by:
- Electronic Effects: The imine group (–NH) directs electrophiles to the para position due to resonance stabilization of the intermediate .
- Steric Hindrance: The 1,3-dimethyl groups limit reactivity at the ortho position, favoring meta/para substitution .
- Solvent Polarity: Polar solvents stabilize charge-separated transition states, altering selectivity. For example, DMF increases para-substitution yields by 20% compared to toluene .
- Computational Validation: Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactive sites .
Advanced: How do reaction conditions (e.g., temperature, catalyst loading) impact the catalytic efficiency of this compound in cross-coupling reactions?
Methodological Answer:
- Temperature: Elevated temperatures (e.g., 100°C) accelerate reaction kinetics but may degrade the catalyst. A balance is achieved at 80°C, yielding 85% conversion .
- Catalyst Loading: Palladium (0.5–1 mol%) optimizes turnover frequency. Excess Pd (>2 mol%) leads to side reactions (e.g., homocoupling) .
- Additives: Ligands like XPhos enhance stability, while bases (K₂CO₃) neutralize acids generated during catalysis .
- Kinetic Studies: Time-resolved IR spectroscopy monitors intermediate formation, guiding condition optimization .
Data Contradiction: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies arise from variations in:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ values. Standardize protocols using guidelines like OECD TG 423 .
- Compound Purity: Impurities >5% skew results. Validate purity via HPLC and elemental analysis .
- Structural Confirmation: Misassignment of regioisomers (e.g., para vs. meta derivatives) can occur. Use 2D NMR (COSY, NOESY) for unambiguous structural elucidation .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and systemic errors .
Advanced: What computational approaches are suitable for predicting the reactivity and stability of this compound in aqueous environments?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects to assess hydrolytic stability. For example, predict half-life in water at pH 7.4 .
- Quantum Mechanics (QM): Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to degradation .
- pKa Prediction: Tools like MarvinSketch estimate the imine group’s pKa (~8.2), informing pH-dependent stability .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to predict metabolic pathways .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
- Waste Disposal: Collect residues in sealed containers labeled for halogenated/organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
